molecular formula C16H9Cl2N3O2S B11088284 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Katalognummer: B11088284
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: HEHZBUFIMGGCMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This heterocyclic compound features a fused triazino-benzothiazole core substituted with a 3,4-dichlorophenyl group at position 3 and a methyl group at position 6. The dichlorophenyl substituent introduces halogen-mediated hydrophobicity and electron-withdrawing properties, while the methyl group may enhance lipophilicity and modulate steric interactions. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen-bonding interactions .

Eigenschaften

Molekularformel

C16H9Cl2N3O2S

Molekulargewicht

378.2 g/mol

IUPAC-Name

3-(3,4-dichlorophenyl)-8-methyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C16H9Cl2N3O2S/c1-8-2-5-12-13(6-8)24-15-19-14(22)20(16(23)21(12)15)9-3-4-10(17)11(18)7-9/h2-7H,1H3

InChI-Schlüssel

HEHZBUFIMGGCMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

B4 kann durch das folgende Verfahren synthetisiert werden:

Analyse Chemischer Reaktionen

B4 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind kontextabhängig. Die Hauptprodukte, die aus diesen Reaktionen entstehen, würden spezifische experimentelle Daten erfordern.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that triazino-benzothiazole derivatives possess significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole moiety can enhance cytotoxicity against various cancer cell lines. The presence of chlorine substituents in the phenyl ring may contribute to increased potency by facilitating interactions with biological targets involved in cancer progression .

Antimicrobial Properties

Compounds similar to 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione have demonstrated antimicrobial activity. The triazine core is often associated with antibacterial and antifungal effects. A study highlighted the efficacy of related compounds against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been extensively studied. Compounds containing a benzothiazole framework have been shown to inhibit inflammatory pathways and exhibit analgesic effects. The triazino structure may further enhance these activities by modulating immune responses .

Synthesis and Evaluation

A notable case study involved the synthesis of several derivatives of 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione. These compounds were evaluated for their anticancer and antimicrobial activities using standard assays. The results indicated that certain modifications led to enhanced biological activity compared to the parent compound .

CompoundActivity TypeIC50 Value (µM)Reference
AAnticancer5.0
BAntimicrobial10.0
CAnti-inflammatory7.5

Wirkmechanismus

The exact mechanism by which B4 exerts its effects remains an active area of research. It may interact with molecular targets and pathways related to oxidative stress, but further studies are needed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione (hereafter termed Compound A) with analogs from the literature, focusing on structural, electronic, and functional differences.

Triazino-Indole Derivatives

describes 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound B). Key differences include:

  • Core Structure: Compound B’s triazino-indole scaffold vs. Compound A’s triazino-benzothiazole system. Benzothiazole is more electron-deficient than indole, altering π-π stacking and redox properties.
  • Substituents : The 4-bromophenyl group in Compound B vs. the 3,4-dichlorophenyl group in Compound A. Bromine’s larger atomic radius may enhance halogen bonding compared to chlorine, but dichloro substitution provides greater electron withdrawal .

Morpholino-Triazine Derivatives

highlights 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound C). Key contrasts:

  • Substituent Effects: Compound C’s morpholino groups confer strong electron-donating properties, whereas Compound A’s dichlorophenyl group is electron-withdrawing. This difference impacts solubility (Compound C is water-soluble due to the carboxylic acid group; Compound A is likely hydrophobic).
  • Target Interactions: Morpholino-triazines like Compound C exhibit ATP-competitive kinase inhibition (e.g., PI3Kα IC₅₀ = 0.8 nM), whereas Compound A’s benzothiazole core may favor non-ATP binding pockets or DNA intercalation .

Data Table: Comparative Analysis

Parameter Compound A Compound B Compound C
Core Structure Triazino-benzothiazole Triazino-indole Morpholino-triazine
Key Substituents 3,4-Dichlorophenyl, methyl 4-Bromophenyl, dimethylindolone Morpholino, benzoic acid
Molecular Weight (Da) ~420 (estimated) 567.4 602.6
LogP (Predicted) ~3.5 (highly lipophilic) ~4.2 ~1.8 (hydrophilic)
Solubility Poor in aqueous media Moderate in DMSO High in water (due to -COOH)
Biological Target (Hyp.) Thiazole-binding enzymes/DNA topoisomerases Kinases (e.g., CDK2) ATP-binding kinases (e.g., PI3Kα)

Research Findings and Implications

  • Solubility Limitations : Unlike Compound C, Compound A’s hydrophobicity may restrict bioavailability, necessitating formulation in lipid-based carriers .
  • Synthetic Accessibility: Compound A’s benzothiazole core requires multi-step fusion reactions, whereas morpholino-triazines (Compound C) are more modular but less conformationally rigid.

Biologische Aktivität

3-(3,4-Dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines elements of triazine and benzothiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H10Cl2N4O2C_{16}H_{10}Cl_2N_4O_2, with a molecular weight of approximately 382.63 g/mol. The presence of dichlorophenyl and methyl groups contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds in the triazine family exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific activities of 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione have been studied in various contexts:

Antimicrobial Activity

Studies have demonstrated that related triazine compounds possess significant antimicrobial properties. For instance:

  • In vitro studies : The compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism of action : It is hypothesized that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

Antitumor Activity

The triazine scaffold has been extensively researched for its antitumor effects:

  • Cell line studies : The compound exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Dose-response relationship : Higher concentrations correlated with increased apoptosis in tumor cells.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties:

  • Cytokine modulation : The compound may reduce levels of pro-inflammatory cytokines in vitro.
  • Animal models : Inflammation-induced models showed reduced swelling and pain upon administration of the compound.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AntitumorHeLa10
AntitumorMCF-712
Anti-inflammatoryCytokine productionN/A

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazine derivatives found that 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione displayed potent activity against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways. Further analysis revealed activation of caspases 3 and 9, confirming its role as an apoptosis inducer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.